4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline
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Overview
Description
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline is a complex organic compound that features a quinazoline core substituted with a 1,3,4-thiadiazole ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Mechanism of Action
Target of Action
The primary target of this compound is Glutaminase-1 (GLS1) . GLS1 is an enzyme that is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .
Mode of Action
The compound acts as a selective inhibitor of GLS1 . It binds to the enzyme and inhibits its activity, thereby blocking the metabolic pathway of glutaminolysis .
Biochemical Pathways
The inhibition of GLS1 by the compound affects the glutaminolysis pathway . Glutaminolysis is a metabolic process where glutamine is converted into glutamate, which is then used in various cellular processes. By inhibiting GLS1, the compound disrupts this pathway, leading to a decrease in the production of glutamate .
Pharmacokinetics
Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of GLS1 and the subsequent disruption of the glutaminolysis pathway can lead to potent antitumor activity . The compound is known to play a significant role in senescent cell removal . It has been reported to inhibit pancreatic invasive ductal adenocarcinoma cell proliferation, and preferentially slow the growth of mutant isocitrate dehydrogenase 1 cells without inducing apoptosis .
Biochemical Analysis
Biochemical Properties
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline plays a role in various biochemical reactions, primarily through its interactions with enzymes and proteins. This compound has been shown to interact with glutaminase-1 (GLS1), an enzyme involved in glutaminolysis, by inhibiting its activity This inhibition disrupts the conversion of glutamine to glutamate, affecting the downstream production of metabolites such as glutathione
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of GLS1 by this compound leads to reduced glutaminolysis, which can result in decreased cell proliferation and increased apoptosis in cancer cells . Moreover, this compound may affect other cellular processes such as oxidative stress response and energy metabolism, contributing to its potential therapeutic effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through the inhibition of GLS1, which is achieved by binding to the enzyme’s active site and preventing its catalytic activity . This inhibition disrupts the glutaminolysis pathway, leading to a decrease in the production of glutamate and other downstream metabolites. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, to modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of GLS1 activity and persistent effects on cellular metabolism and function. These findings suggest that this compound may have potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit GLS1 activity and reduce tumor growth in cancer models . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to glutaminolysis and oxidative stress response. By inhibiting GLS1, this compound disrupts the conversion of glutamine to glutamate, affecting the production of metabolites such as glutathione and reactive oxygen species
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound has been shown to accumulate in tissues with high GLS1 expression, such as the liver and kidneys
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm, where it interacts with GLS1 and other metabolic enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling of the thiadiazole and piperidine rings: This step involves the formation of a bond between the thiadiazole and piperidine rings, often facilitated by a coupling reagent.
Introduction of the quinazoline core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinazoline core.
Scientific Research Applications
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including anticancer properties.
Quinazoline derivatives: Compounds with a quinazoline core are widely studied for their therapeutic potential, particularly as kinase inhibitors.
Uniqueness
4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-6-fluoroquinazoline is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the thiadiazole ring enhances its ability to interact with biological targets, while the quinazoline core contributes to its overall stability and reactivity.
Properties
IUPAC Name |
2-ethyl-5-[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5S/c1-2-15-21-22-17(24-15)11-5-7-23(8-6-11)16-13-9-12(18)3-4-14(13)19-10-20-16/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOTEGMLLFBHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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